Ethyl 2-ethoxyazepane-1-carboxylate

描述

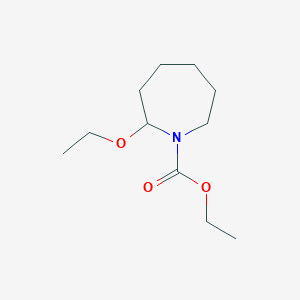

Ethyl 2-ethoxyazepane-1-carboxylate is a chemical compound belonging to the class of esters It features a seven-membered azepane ring with an ethoxy group and an ethyl ester functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxyazepane-1-carboxylate typically involves the reaction of azepane with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azepane derivatives.

科学研究应用

Ethyl 2-ethoxyazepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 2-ethoxyazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, modulating various biochemical pathways.

相似化合物的比较

Ethyl acetate: A simple ester with similar functional groups but a different ring structure.

Methyl butyrate: Another ester with a different alkyl group and ring structure.

Ethyl benzoate: An aromatic ester with different chemical properties.

Uniqueness: Ethyl 2-ethoxyazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to other esters. This structural feature makes it a valuable compound for specific synthetic and research applications.

生物活性

Ethyl 2-ethoxyazepane-1-carboxylate (CAS No. 106412-45-7) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound features a seven-membered azepane ring, an ethoxy group, and an ethyl ester functional group. The synthesis typically involves the reaction of azepane with ethyl chloroformate in the presence of a base, such as sodium bicarbonate. This process is conducted under controlled conditions to ensure high yields and purity.

Synthesis Reaction:

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, it may interact with cellular receptors, modulating various biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various synthesized compounds, it was found that derivatives containing similar structural motifs showed promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis but limited activity against Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | High (0.001 mg/mL) | None (0.01 mg/mL) |

| Control (Ciprofloxacin) | Very High | High |

| Control (Gentamicin) | Moderate | High |

This selective activity is likely due to differences in cell wall structure between Gram-positive and Gram-negative bacteria, which affects their susceptibility to various compounds.

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These studies typically involve assessing the compound's effects on various cell lines, including cancerous and non-cancerous cells.

Table 2: Cytotoxicity Results on Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| L929 (Fibroblast) | >100 |

The results indicate that while the compound exhibits some cytotoxic effects on cancer cell lines, it shows significantly lower toxicity towards non-cancerous cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antibacterial Development : A study focused on synthesizing derivatives of this compound led to the identification of compounds with enhanced antibacterial properties against resistant strains of Staphylococcus aureus.

- Cancer Therapeutics : Another investigation explored the use of this compound in formulating new anticancer agents, leveraging its selective cytotoxicity towards malignant cells while sparing healthy tissues.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of Ethyl 2-ethoxyazepane-1-carboxylate?

- Methodology : A multi-step approach is typically employed, starting from azepane derivatives. Key steps include:

- Ethoxy Introduction : Nucleophilic substitution or Mitsunobu reaction to introduce the ethoxy group at the 2-position.

- Esterification : Reaction with ethyl chloroformate or coupling agents like DCC/DMAP to form the carboxylate ester.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate high-purity product.

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Essential Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring conformation (e.g., δ 1.2–1.4 ppm for ethoxy CH₃, δ 4.1–4.3 ppm for ester CH₂) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : SHELX software for structure refinement to resolve stereochemistry and hydrogen bonding .

Q. How can researchers ensure purity during synthesis?

- Strategies :

- Chromatographic Monitoring : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to track intermediates.

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to remove byproducts.

- Elemental Analysis : Confirm C, H, N, O composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational models for conformational analysis be resolved?

- Approach :

- Variable-Temperature NMR : Probe dynamic equilibria between chair and boat conformations (e.g., coalescence temperature analysis).

- Molecular Dynamics (MD) Simulations : Compare NOE-derived distances with simulated trajectories (AMBER/GAFF force fields).

- Cross-Validation : Align computational IR spectra (DFT/B3LYP) with experimental data to identify dominant conformers .

Q. What strategies optimize yield in ring-closing reactions for azepane derivatives?

- Key Parameters :

- Catalysts : Use Pd(OAc)₂ or Grubbs catalysts for selective ring formation.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require inert atmospheres (N₂/Ar).

- Temperature Control : Maintain 60–80°C to balance kinetics and side-reaction suppression .

Q. How does the ethoxy group influence nucleophilic substitution compared to oxo or methyl substituents?

- Reactivity Insights :

- Steric Effects : Ethoxy’s bulk reduces SN2 efficiency (vs. smaller oxo groups).

- Electronic Effects : Electron-donating ethoxy stabilizes adjacent carbocations, favoring SN1 pathways.

- Comparative Studies : Kinetic studies (e.g., with Ethyl 4-oxoazepane-1-carboxylate) show 2–3x slower substitution rates for ethoxy derivatives .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Solutions :

- Solvent Screening : Test binary mixtures (e.g., dichloromethane/pentane) to induce slow nucleation.

- Co-crystallization : Add thiourea or crown ethers to stabilize lattice structures.

- SHELX Refinement : Use TWINABS for data scaling if twinning occurs .

Q. How can retrosynthetic analysis guide the design of novel derivatives?

- AI-Driven Workflow :

- Fragment Identification : Break the molecule into azepane, ethoxy, and ester modules.

- Route Prediction : Tools like Reaxys or Pistachio suggest viable pathways (e.g., amide coupling for bioisosteres).

- Feasibility Scoring : Prioritize routes with minimal protection steps and high atom economy (>65%) .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry?

- Potential Uses :

- Scaffold for Drug Design : Modify the ester group to enhance bioavailability or target selectivity (e.g., protease inhibitors).

- Biological Interaction Studies : Use SPR (Surface Plasmon Resonance) to measure binding affinity with enzymes (KD < 1 μM).

- SAR Analysis : Compare with Ethyl 4-oxoazepane-1-carboxylate to map structure-activity relationships .

Q. How is this compound utilized in materials science?

- Applications :

- Polymer Modifiers : Incorporate into polyesters to tune thermal stability (Tg > 120°C).

- Liquid Crystals : Functionalize with mesogenic groups for display technology.

- Coordination Chemistry : Act as a ligand for transition metals (e.g., Cu²⁺ complexes for catalysis) .

属性

IUPAC Name |

ethyl 2-ethoxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-14-10-8-6-5-7-9-12(10)11(13)15-4-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYFWSHLUBNHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCCCN1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。